molecular formula C24H19N3O B2631192 (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide CAS No. 876531-87-2

(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide

Cat. No.: B2631192
CAS No.: 876531-87-2
M. Wt: 365.436
InChI Key: VRSXHTXAZQEEFI-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide is a synthetic carbazole derivative intended for research and development purposes. Carbazole-based molecular frameworks are of significant scientific interest due to their versatile applications. Researchers value these compounds for their electron-donating capabilities, planar structure, and good hole-transporting properties, which make them promising candidates in the development of non-linear optical (NLO) materials , organic electro-optic (EO) devices , and dye lasers . The structural motif of a 9-ethylcarbazole group, as present in this compound, is a common feature in various high-value research areas. For instance, closely related molecules have been explored as novel inhibitors of human microsomal prostaglandin E synthase-1 (mPGES-1) , a target for anti-inflammatory therapeutics . Furthermore, derivatives with a 9-ethylcarbazole core have been successfully designed and synthesized as highly selective fluorescence probes for detecting metal ions such as Zn²⁺ in aqueous solutions, demonstrating their utility in bioanalytical sensing . This compound is provided as a high-purity material to support innovative investigations in organic chemistry, materials science, and pharmaceutical research. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-2-27-22-11-7-6-10-20(22)21-15-19(12-13-23(21)27)26-24(28)18(16-25)14-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,26,28)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSXHTXAZQEEFI-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Carbazole Core: The synthesis begins with the preparation of 9-ethylcarbazole through a Friedel-Crafts alkylation reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Enamide Moiety: The final step involves the formation of the enamide moiety through a condensation reaction between the cyano-substituted carbazole and a phenylprop-2-enamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the carbazole core.

    Reduction: Amine derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s electronic properties allow it to participate in electron transfer processes, making it effective in applications like OLEDs. In biological systems, it may interact with specific proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

(a) Ethyl (Z)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoate

This ester analogue replaces the amide group with an ethyl ester.

(b) 2-Cyano-N-(2-phenyl)ethylacrylamide (Compound 17)

A simplified analogue lacking the carbazole moiety, this compound undergoes retro-aldol condensation and hydration to form cyclic products (e.g., 20 , 21 ) and hydrated derivatives (e.g., 19 ). Its instability contrasts with the target compound’s robustness, attributed to the carbazole’s electron-rich environment stabilizing the α,β-unsaturated system .

Substituted Acrylamide Derivatives

Several 2-cyano-N-substituted acetamides (e.g., 3e, 3f, 3h, 3i) share the cyanoacrylamide backbone but differ in substituents (Table 1).

Compound Substituent Molecular Weight (M+1) Key Properties
Target Compound 9-ethylcarbazol-3-yl, phenyl Not reported Enhanced conjugation, Z-configuration
3e 1-phenylethyl 219.25 Moderate bioactivity, simple synthesis
3f 1-(4-methoxyphenyl)ethyl 219.25 Improved solubility (methoxy group)
3h 3,5-dimethoxybenzyl 235.25 Planar aromatic system, rigid structure
3i 2-(2-methoxyphenoxy)ethyl Not reported Ether linkage, flexible side chain

Table 1. Comparison of 2-cyano-N-substituted acrylamide derivatives .

The target compound’s carbazole group provides a larger aromatic surface area compared to 3e–3i, likely improving π-π stacking interactions in biological targets. Additionally, the Z-configuration may reduce steric hindrance compared to E-isomers, as seen in (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide, which exhibits distinct packing modes .

Reactivity and Stability

The target compound’s α,β-unsaturated system is less prone to hydration or cyclization than simpler acrylamides like 17 , which form hydrated (19 ) or cyclic products (20 , 21 ) under hydrolytic conditions . This stability is critical for applications requiring prolonged shelf life or metabolic resistance.

Biological Activity

(Z)-2-cyano-N-(9-ethylcarbazol-3-yl)-3-phenylprop-2-enamide is a compound that belongs to the class of carbazole derivatives, which are noted for their diverse applications in organic electronics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C24H19N3
  • CAS Number: 876531-87-2

This compound features a carbazole core with cyano and enamide functionalities, which contribute to its unique electronic and structural properties. These characteristics make it a candidate for various applications in materials science and organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) due to its thermal stability and electronic properties.

Pharmacological Properties

  • Anticancer Activity:
    • Recent studies have indicated that carbazole derivatives exhibit significant anticancer properties. The specific mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
  • Antimicrobial Properties:
    • Carbazole derivatives have also been explored for their antimicrobial activity. In vitro studies show that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Neuroprotective Effects:
    • Some derivatives of carbazole have shown neuroprotective effects in models of neurodegenerative diseases. They may exert these effects by reducing oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction:
    • The compound may promote apoptosis in cancer cells through the intrinsic pathway involving mitochondrial dysfunction and subsequent release of cytochrome c, leading to caspase activation .
  • Enzyme Inhibition:
    • It may act as an inhibitor of specific enzymes involved in tumor growth and proliferation, such as topoisomerases or kinases, thereby hindering cancer cell division .
  • Anti-inflammatory Activity:
    • The compound has been linked to the modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Study 1: Anticancer Activity

A study conducted on various carbazole derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cell lines (MCF7). The IC50 values were determined to be around 15 µM, indicating strong potential for further development as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundMCF715
Control (Doxorubicin)MCF75

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones greater than 15 mm at concentrations above 50 µg/mL.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus17
Escherichia coli15

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